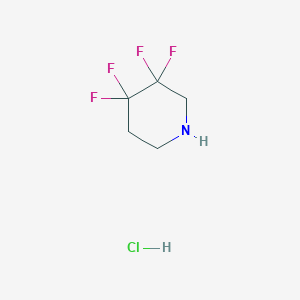

3,3,4,4-Tetrafluoropiperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The research on fluorinated piperidines and related compounds has been a topic of interest due to their potential applications in medicinal chemistry and agrochemicals. The studies explore various synthetic strategies and reactions to create novel fluorinated heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated pyridines and piperidines has been demonstrated through several methods. One approach involves the reaction of nickel complexes with 3-chlorotetrafluoropyridine to form various 3-substituted tetrafluoropyridines . Another strategy for synthesizing 4-substituted 3,3-difluoropiperidines includes the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by a series of reductions and lactamization . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines has been achieved by deoxofluorination of piperidinones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using X-ray crystallography and other spectroscopic methods. For instance, the nickel complexes trans-[NiCl(3-C5NF4)(PEt3)2] and trans-[NiMe(3-C5NF4)(PEt3)2] have been structurally characterized, revealing Ni–C bond lengths to the pyridyl ligand and to the methyl group . The structural study of various piperidinium cations has also been conducted, providing insights into the protonation states and hydrogen-bonded systems present in these compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the reactivity, stability, and biological activity of the molecules. The studies have not explicitly detailed the physical properties such as melting points, boiling points, or solubility; however, the chemical reactivity has been explored through various reactions, demonstrating the potential of these compounds as intermediates for further chemical transformations .

科学的研究の応用

Synthesis and Chemical Properties

- A study by Verniest et al. (2008) describes a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which could potentially be related to the synthesis of 3,3,4,4-tetrafluoropiperidine hydrochloride. This methodology was also applied to the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Environmental and Material Applications

- The work by Rasheed et al. (2018) on ternary MIL-100(Fe)@Fe3O4/CA magnetic nanophotocatalysts for Fenton-like degradation of tetracycline hydrochloride suggests potential environmental applications of tetrafluoropiperidine hydrochloride in water purification processes (Rasheed et al., 2018).

Medical and Biomedical Applications

- A study by Calandrino et al. (2019) on the synthesis and properties of polyfluorohydroxyacridines and their Zn2+ complexes, which are new materials for solid-state emitting systems, indicates the potential use of fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride in medical imaging and photodynamic therapy (Calandrino et al., 2019).

Analytical Chemistry Applications

- Research by Schuster et al. (2008) on the biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) after inhalation exposure in rats and mice suggests that related fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride could be relevant in toxicological studies and the analysis of biological transformations of fluorinated compounds (Schuster et al., 2008).

特性

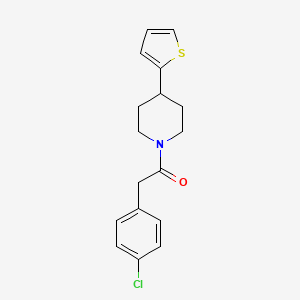

IUPAC Name |

3,3,4,4-tetrafluoropiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-4(7)1-2-10-3-5(4,8)9;/h10H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOAOKRIBZDGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetrafluoropiperidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)